Oxirane, 2,3-di(trimethylsilyl)- belongs to the class of organosilicon compounds. It is specifically a derivative of oxirane (epoxide), which features two trimethylsilyl groups attached to the second and third carbon atoms of the oxirane ring. This modification enhances its chemical stability and reactivity compared to unsubstituted oxiranes. The compound's properties are influenced by the presence of silicon atoms in its structure, which are known to impart unique characteristics such as increased hydrophobicity and enhanced thermal stability .
The synthesis of Oxirane, 2,3-di(trimethylsilyl)- can be achieved through various methods. One common approach involves the reaction of an appropriate silylating agent with an epoxide precursor. For instance:
The synthesis may be monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to confirm the formation of Oxirane, 2,3-di(trimethylsilyl)-.
The molecular structure of Oxirane, 2,3-di(trimethylsilyl)- features a three-membered cyclic ether with two silicon atoms contributing to the trimethylsilyl groups. The structural formula can be represented as follows:
Oxirane, 2,3-di(trimethylsilyl)- exhibits high reactivity due to the strained oxirane ring. It can participate in various chemical reactions:
For instance, when treated with sodium methoxide in methanol at elevated temperatures, Oxirane, 2,3-di(trimethylsilyl)- can yield methoxy-substituted products through ring-opening .
The mechanism by which Oxirane, 2,3-di(trimethylsilyl)- reacts generally involves:
This mechanism highlights how ring strain facilitates nucleophilic attack and subsequent transformations .
Oxirane, 2,3-di(trimethylsilyl)- finds applications across various scientific fields:
The systematic IUPAC name for the compound commonly referred to as "Oxirane, 2,3-di(trimethylsilyl)-" is 2,3-di(trimethylsilyl)oxirane, with the molecular formula C₈H₂₀OSi₂ [1]. This name follows IUPAC priority rules where the oxirane ring is designated as the parent structure due to its seniority as a heterocyclic functional group. The substituents at positions C-2 and C-3 are identified as trimethylsilyl groups (–Si(CH₃)₃), prefixed with "di-" to indicate two identical substituents [6].
Stereochemically, the compound exhibits cis configuration due to the constraints of the three-membered epoxide ring. The symmetric substitution pattern (identical groups at both ring carbons) results in a meso compound with a plane of symmetry bisecting the epoxide ring perpendicular to the Si–C–C–Si plane. This configuration eliminates chirality despite the presence of stereocenters, rendering the molecule achiral [6].
Computational modeling reveals key geometric parameters arising from steric interactions between the bulky trimethylsilyl groups and the strained oxirane ring:
Table 1: Key Computed Structural Parameters
Parameter | Value | Method/Basis Set |
---|---|---|
C–O bond length | 1.432 Å | DFT/B3LYP/6-31G(d) |
C–C bond length (epoxide) | 1.471 Å | DFT/B3LYP/6-31G(d) |
Si–C (epoxide) bond length | 1.871 Å | DFT/B3LYP/6-31G(d) |
C–O–C bond angle | 61.8° | DFT/B3LYP/6-31G(d) |
Si–C–C bond angle | 116.5° | DFT/B3LYP/6-31G(d) |
The modeling highlights significant bond angle distortion at the epoxide carbons (C–O–C ≈ 61.8°) compared to typical tetrahedral angles. This results from ring strain and steric repulsion between the trimethylsilyl groups. The Si–C bonds are elongated (1.871 Å) due to hyperconjugative interactions between σ*(C–Si) orbitals and the filled epoxide oxygen lone pairs. Molecular electrostatic potential maps show pronounced positive charge on silicon atoms and negative charge localization on oxygen, suggesting enhanced electrophilicity at silicon [2] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Characteristic absorptions include:
Mass Spectrometry
Electron ionization (EI-MS) shows:
Table 2: Summary of Spectroscopic Signatures
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 0.15 (s, 18H) | Trimethylsilyl methyl groups |
¹³C NMR | δ 58.7 (C-2/C-3), δ 1.2 (6C) | Symmetric epoxide carbons, Si–CH₃ |
²⁹Si NMR | δ 12.4 | Equivalent silicon atoms |
IR | 830 cm⁻¹ (epoxide ring) | Strained C–O–C vibration |
EI-MS | m/z 73 (100%) | (CH₃)₃Si⁺ fragment |
2,3-Di(trimethylsilyl)oxirane exhibits distinct properties compared to other silylated epoxides:
Nomenclature Contrasts
Structural and Electronic Effects
Reactivity Patterns
This comparative profile underscores how silicon substitution fundamentally alters the structural and electronic landscape of epoxide chemistry.
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